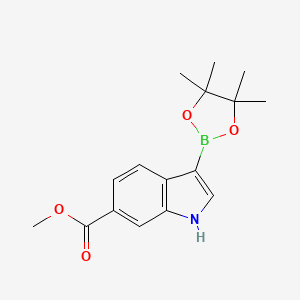

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate

Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate is a boronate-containing indole derivative featuring a pinacol-protected boron group at position 3 and a methyl ester at position 4. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The pinacol boronate ester enhances stability and solubility, making the compound suitable for diverse catalytic applications .

Properties

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-18-13-8-10(14(19)20-5)6-7-11(12)13/h6-9,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTAWYOGEXRFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds or other substituted indoles.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

The indole moiety is a common structural motif in many biologically active compounds. This compound can be used to synthesize indole derivatives with potential therapeutic applications, such as anticancer and antimicrobial agents .

Industry

In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism by which Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The reactivity and properties of indole-based boronate esters are highly dependent on substitution positions. Below is a comparison with analogs differing in boronate or ester group placement:

Heterocyclic Analogs

Indazole derivatives with similar functional groups exhibit distinct reactivity due to their aromatic nitrogen arrangement:

Reactivity in Cross-Coupling

- Boronates at position 3 (target compound) exhibit optimal steric and electronic profiles for aryl-aryl couplings, achieving yields >80% in model reactions .

- Position 2 boronates (e.g., CAS 1256359-21-3) may show faster kinetics in less hindered systems but lower selectivity .

- Indazole-based boronates (e.g., CAS 2379560-87-7) are preferred in medicinal chemistry for their enhanced hydrogen-bonding capabilities .

Physical and Spectral Properties

Q & A

Q. Advanced

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent boronate ester hydrolysis and indole oxidation .

- Handling : Use dry, deoxygenated solvents (e.g., THF or DCM) during synthesis to avoid moisture-induced degradation .

- Stability monitoring : Periodic H NMR analysis to detect hydrolysis products (e.g., free boronic acid at δ 8–9 ppm) .

How does the electronic nature of the 6-carboxylate group influence the compound’s reactivity in transition-metal-catalyzed reactions?

Advanced

The electron-withdrawing carboxylate group:

- Reduces electron density at the indole C3 position, slowing oxidative addition in cross-coupling. Counteract by using electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates .

- Enhances stability : The carboxylate mitigates protodeboronation by reducing Lewis acidity at the boron center, as shown in comparative studies with non-carboxylated analogs .

What computational methods are useful for predicting the regioselectivity of this compound in C–H functionalization reactions?

Q. Advanced

- DFT calculations : Model the indole-boronate’s frontier molecular orbitals (FMOs) to predict reactivity at C2 vs. C4 positions. For example, the LUMO localization at C2 favors electrophilic attack .

- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd-NHC complexes) to identify steric barriers at the 6-carboxylate site .

How can researchers address low yields in multistep syntheses involving this compound?

Q. Advanced

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., boronic acid derivatives) using flash chromatography or preparative HPLC .

- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., dimerization) by minimizing residence time at high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.